4-(Fmoc-2-aminoethyl)-benzoic acid
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Overview
Description
4-(Fmoc-2-aminoethyl)-benzoic acid is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an aminoethyl group, which is further connected to a benzoic acid moiety. This compound is commonly used in peptide synthesis due to the Fmoc group’s ability to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-2-aminoethyl)-benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminoethyl-benzoic acid is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Fmoc-2-aminoethyl)-benzoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds, which is a common step in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate the carboxylic acid group for amide bond formation.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 2-aminoethyl-benzoic acid.
Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.
Scientific Research Applications
4-(Fmoc-2-aminoethyl)-benzoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amino group during chain elongation.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs.
Medicinal Chemistry: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Material Science: The compound is used in the development of novel materials, including hydrogels and nanomaterials, for biomedical applications.
Mechanism of Action
The mechanism of action of 4-(Fmoc-2-aminoethyl)-benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to expose the free amino group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
4-(Fmoc-2-aminoethyl)-6-dibenzofuranpropionic acid: Similar in structure but contains a dibenzofuran moiety.
Fmoc-protected amino acids: A broad class of compounds where the Fmoc group protects various amino acids.
Uniqueness
4-(Fmoc-2-aminoethyl)-benzoic acid is unique due to its specific structure, which combines the Fmoc-protected aminoethyl group with a benzoic acid moiety. This combination allows for versatile applications in peptide synthesis and bioconjugation, making it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)17-11-9-16(10-12-17)13-14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHJLWUYIRBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203453-80-9 |
Source
|
Record name | 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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